1-Acetyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-2,5-dione
Description
1-Acetyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-2,5-dione (hereafter referred to as the target compound) is a boronate-containing derivative of the piperazine-2,5-dione scaffold. Its structure features a 2,5-diketopiperazine (DKP) core substituted with an acetyl group at the 1-position and a benzyl group at the 3-position, where the benzyl moiety is functionalized with a pinacol-protected boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) . The compound’s molecular formula is C₁₉H₂₃BN₂O₅, with a molecular weight of 370.21 g/mol and a purity of 95% . The boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a key feature for applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
1-acetyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BN2O5/c1-12(23)22-11-16(24)21-15(17(22)25)10-13-6-8-14(9-7-13)20-26-18(2,3)19(4,5)27-20/h6-9,15H,10-11H2,1-5H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCKWHUWKIQUTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC3C(=O)N(CC(=O)N3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Acetyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-2,5-dione is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula: C24H31BN2O3
- Molecular Weight: 398.43 g/mol
The structure features a piperazine ring substituted with an acetyl group and a boron-containing dioxaborolane moiety, which is significant for its chemical reactivity and biological interactions.
Pharmacological Applications
Research indicates that this compound exhibits a range of biological activities that may be beneficial in therapeutic contexts:
- Antitumor Activity : Preliminary studies suggest that the compound has cytotoxic effects against various cancer cell lines. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis .
- Neuroprotective Effects : Due to its ability to cross the blood-brain barrier effectively, the compound shows promise in treating neurological disorders. It has been studied for its potential to protect neuronal cells from oxidative stress and excitotoxicity .
- Kinase Inhibition : The structural features of the compound suggest it may act as a kinase inhibitor. Inhibitors of specific kinases are crucial in cancer therapy as they can disrupt signaling pathways that promote tumor growth .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymatic Targets : The boron atom in the dioxaborolane structure allows for unique interactions with enzymatic targets, potentially leading to inhibition of key metabolic pathways involved in cancer progression .
- Modulation of Signaling Pathways : The compound may influence various signaling pathways related to cell survival and apoptosis. This modulation is critical for its antitumor effects .
Case Studies
Several studies have highlighted the efficacy of this compound in different biological contexts:
- Study on Cancer Cell Lines : In vitro studies demonstrated that treatment with varying concentrations of the compound resulted in significant reductions in cell viability across multiple cancer cell lines (e.g., A549 lung cancer cells) with IC50 values indicating potent activity .
- Neuroprotection Research : A study investigating neuroprotective agents found that this compound reduced oxidative stress markers in neuronal cultures exposed to toxic agents. These findings support its potential application in neurodegenerative diseases such as Alzheimer's .
Data Tables
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds containing piperazine derivatives exhibit promising anticancer properties. The specific compound has shown efficacy against various cancer cell lines due to its ability to inhibit key cellular pathways involved in tumor growth. For instance, studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells by targeting the Bcl-2 family proteins and modulating the PI3K/Akt signaling pathway .
Neuropharmacology
The piperazine structure is well-known for its neuroactive properties. Compounds similar to 1-acetyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-2,5-dione have been explored for their potential use as anxiolytics and antidepressants. The incorporation of the boron moiety may enhance the pharmacokinetic profile of these compounds, leading to improved brain penetration and activity at neurotransmitter receptors .
Organic Synthesis Applications
Reagent in Cross-Coupling Reactions
The boron-containing group in this compound allows it to be utilized as a reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds in organic synthesis. The presence of the tetramethyl dioxaborolane moiety enhances the stability and reactivity of the boron center, facilitating the coupling with various aryl halides .
Building Block for Complex Molecules
This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups can be easily modified or reacted with other reagents to create a variety of derivatives useful for pharmaceutical applications or materials science .
Materials Science Applications
Polymer Chemistry
In materials science, derivatives of this compound can be employed in the development of new polymers. The incorporation of boron into polymer matrices can enhance properties such as thermal stability and mechanical strength. These materials may find applications in coatings or composites that require enhanced durability and resistance to environmental degradation .
Nanotechnology
The unique properties of boron compounds make them suitable candidates for applications in nanotechnology. For example, they can be used to functionalize nanoparticles or nanostructures for targeted drug delivery systems. The ability to modify surface characteristics through chemical reactions allows for tailored interactions with biological systems .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The target compound’s closest analogs include:
Key Observations :
- Boronate vs. Non-Boronate Analogs: The target compound’s boronate group distinguishes it from non-boronated DKPs (e.g., 3l), enabling unique reactivity in cross-coupling reactions .
- Diketopiperazine Core: Compounds retaining the DKP core (e.g., 3l) share conformational rigidity and hydrogen-bonding capacity, whereas non-dione analogs (e.g., ) lack these features.
Key Observations :
- The target compound’s synthesis leverages boronate ester incorporation, achieving high purity (95%) comparable to other DKPs .
- Non-boronated DKPs (e.g., 3l) require milder conditions but lack functional versatility .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
